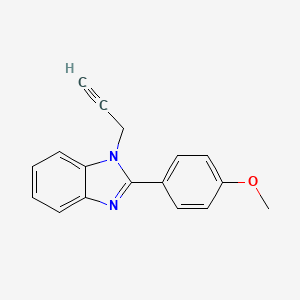
2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure, which shows the arrangement of atoms and their bonds.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the physical arrangement of atoms in the molecule, often using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes identifying the reagents and conditions necessary for these reactions and the products that are formed.Physical And Chemical Properties Analysis
This involves determining properties like the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of benzimidazole, including compounds related to 2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole, to evaluate their antimicrobial and antifungal properties. For instance, novel Schiff bases containing 2,4-disubstituted thiazole rings showed moderate to excellent antifungal activity against strains such as Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti et al., 2010). Additionally, 1,3,4-oxadiazoles derived from benzimidazole compounds demonstrated significant antibacterial activity, highlighting their potential as novel therapeutic agents against bacterial infections (Rai et al., 2009).
Anticancer Activity
Research into benzimidazole derivatives has also uncovered their anticancer potential. For example, novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide were found to exhibit antioxidant activity and showed promising anticancer activity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020). These findings suggest that modifications to the benzimidazole core can lead to compounds with enhanced bioactivity against cancer cells.
Antimalarial Activity
The antimalarial properties of 2-arylbenzimidazole derivatives, including structures similar to 2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole, have been investigated, demonstrating excellent in vitro activity toward the Plasmodium falciparum strain. Molecular docking studies supported these findings, indicating the potential of such compounds in the development of new antimalarial drugs (Purwono et al., 2019).
Material Science Applications
In material science, compounds with the benzimidazole moiety, such as 2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole, are studied for their potential in corrosion inhibition. The thermodynamic properties of benzimidazole derivatives as corrosion inhibitors for mild steel in sulfuric acid medium show promising results, indicating high efficiency and suggesting their application in protecting metals against corrosion (Bouklah et al., 2006).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, such as its toxicity, flammability, or reactivity with other substances.
Future Directions
This could involve potential applications of the compound, areas where further research is needed, or new methods of synthesizing the compound.
properties
IUPAC Name |
2-(4-methoxyphenyl)-1-prop-2-ynylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c1-3-12-19-16-7-5-4-6-15(16)18-17(19)13-8-10-14(20-2)11-9-13/h1,4-11H,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYCBPGGOIDORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-1-prop-2-ynylbenzimidazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

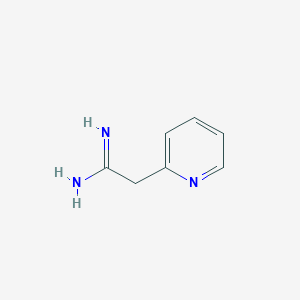
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2955735.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-methoxyphenyl)-N-methylacetamide](/img/structure/B2955736.png)
![N-[(4-fluorophenyl)methyl]-2-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2955738.png)
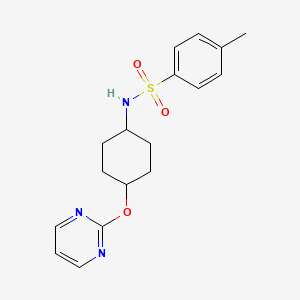
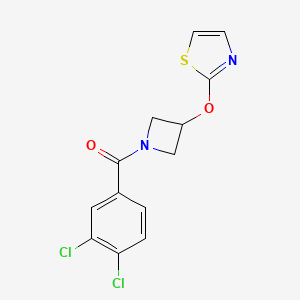

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2955745.png)
![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)
![N-[1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B2955751.png)
![6-(3,4-dichlorobenzyl)-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2955752.png)
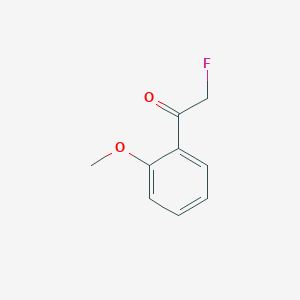
![6-(morpholin-4-yl)-N,N'-bis[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2955754.png)
![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)